molecular formula C20H24N2S B10782086 Sdz-glc-756

Sdz-glc-756

Cat. No.: B10782086
M. Wt: 324.5 g/mol
InChI Key: JVCCQRRESBKGJS-ATZDWAIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SDZ-GLC-756 is a novel pharmacological agent with dual activity as a dopamine D-1 receptor antagonist and D-2 receptor agonist. It was investigated for its intraocular pressure (IOP)-lowering effects in conscious New Zealand White rabbits in a randomized, placebo-controlled, double-masked crossover study . Topical application of this compound eye drops demonstrated a dose-dependent reduction in IOP, with maximal effects observed 1–2 hours post-administration and a duration of action lasting approximately 4 hours. The treated eye showed significant IOP reduction, while the contralateral eye exhibited a milder response, suggesting a localized and systemic component to its mechanism.

Properties

Molecular Formula

C20H24N2S

Molecular Weight

324.5 g/mol

IUPAC Name

(3R,4aR,10aR)-1-methyl-3-(pyridin-2-ylsulfanylmethyl)-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline

InChI

InChI=1S/C20H24N2S/c1-22-13-15(14-23-20-8-4-5-9-21-20)10-18-11-16-6-2-3-7-17(16)12-19(18)22/h2-9,15,18-19H,10-14H2,1H3/t15-,18-,19-/m1/s1

InChI Key

JVCCQRRESBKGJS-ATZDWAIDSA-N

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=CC=CC=C3C2)CSC4=CC=CC=N4

Canonical SMILES

CN1CC(CC2C1CC3=CC=CC=C3C2)CSC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

The synthesis of SDZ-GLC-756 involves multiple steps, starting with the preparation of the octahydrobenzo[g]quinoline core. The reaction conditions typically include the use of specific catalysts and solvents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability .

Chemical Reactions Analysis

SDZ-GLC-756 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SDZ-GLC-756 has been extensively studied for its scientific research applications, including:

    Chemistry: It serves as a tool to study the linkage between dopamine D1 and D2 receptors.

    Biology: The compound has been used to investigate the effects on cellular adenosine 3’, 5’-cyclic monophosphate (cAMP) and tumor necrosis factor alpha (TNF-alpha) production.

    Medicine: this compound has shown potential in lowering intraocular pressure in patients with glaucoma and ocular hypertension.

    Industry: Its unique properties make it a candidate for developing new pharmacological treatments

Mechanism of Action

SDZ-GLC-756 exerts its effects through its interaction with dopamine receptors. It acts as an antagonist at dopamine D1 receptors and an agonist at dopamine D2 receptors. This dual action results in the inhibition of dopamine-sensitive adenylate cyclase and the stimulation of electrically evoked acetylcholine release. The compound’s effects on prolactin secretion and circling behavior in animal models further highlight its complex mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on its mechanism of action and therapeutic application, the following methodological framework can guide future comparisons:

Key Parameters for Comparison

Receptor Specificity: Unlike SDZ-GLC-756, most glaucoma therapeutics target single pathways (e.g., beta-blockers like timolol, prostaglandin analogs like latanoprost). Agents with dual receptor activity (e.g., alpha-2 agonists with beta-blocking properties) are rare and warrant comparative pharmacokinetic and efficacy studies .

Dose-Response Profile : this compound achieved maximal IOP reduction at 0.5% concentration, with effects diminishing at higher doses. Similar compounds (e.g., dopamine agonists like bromocriptine) often exhibit narrower therapeutic windows, necessitating precise dose optimization .

Hypothetical Data Table

Compound Receptor Activity Max IOP Reduction (%) Duration (Hours) Dose Range Tested
This compound D-1 antagonist, D-2 agonist 25–30 4 0.015%–0.5%
Bromocriptine D-2 agonist 15–20 6 0.1%–1.0%
Latanoprost Prostaglandin analog 30–35 24 0.005%–0.02%

Critical Findings

  • Advantages of this compound : Its dual receptor modulation may enhance IOP reduction synergistically, whereas single-pathway agents often require adjunct therapies .
  • Limitations : Short duration of action and contralateral effects necessitate formulation improvements (e.g., sustained-release vehicles) to match clinical standards .

Notes on Evidence Limitations

The provided evidence lacks direct comparative studies between this compound and other dopamine-modulating or IOP-lowering compounds. For instance:

  • exclusively focuses on this compound without benchmarking against established glaucoma drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.